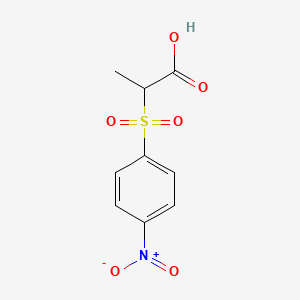

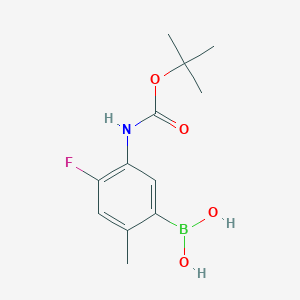

![molecular formula C21H19N3O2 B3007673 3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775370-22-3](/img/structure/B3007673.png)

3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrazine or pyrimidine ring. The presence of substituents on the phenyl ring and other positions of the core structure significantly influences the biological activity and physical properties of these compounds. For example, the introduction of a 4-methylphenyl substituent or a longer side chain can enhance anti-inflammatory properties and reduce ulcerogenic activity . The molecular simplification approach used in the design of adenosine receptor antagonists demonstrates the importance of the core scaffold in determining the affinity and selectivity for the receptor subtype .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization, condensation, and cross-coupling reactions. For instance, the Staudinger/aza-Wittig protocol is used to create the pyridine ring of pyrazoloisoquinolines . Palladium-catalyzed cross-coupling reactions are employed to introduce various substituents at specific positions of the core structure . The optimization of these reactions is crucial for achieving high yields and desired selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are influenced by their molecular structure. The introduction of different substituents can affect the solubility, stability, and reactivity of these compounds. For example, the presence of a polar group such as methoxy or hydroxy can enhance the activity of corticotropin-releasing factor type-1 antagonists . The optimization of these properties is essential for the development of compounds with potential therapeutic applications.

Case Studies

Several case studies highlight the potential therapeutic applications of these compounds. For instance, some 1,2,4-triazolopyrazin-3-one derivatives have shown nanomolar affinity for the hA2A adenosine receptor and the ability to counteract neurotoxicity in a Parkinson's disease model . The 2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives have demonstrated anti-inflammatory properties without ulcerogenic activity, suggesting a better therapeutic index than traditional NSAIDs . These case studies provide valuable insights into the therapeutic potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and related compounds.

科学的研究の応用

Anticancer Properties

A series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, which are structurally related to the compound , were synthesized and studied for their potential as anticancer agents. One such compound demonstrated selective inhibition of H322 lung cancer cell growth through inducing apoptosis, highlighting the potential of these derivatives in cancer therapy (Lv et al., 2012).

Synthesis and Chemical Properties

Research focusing on the synthesis and chemical properties of similar compounds has been conducted. For instance, the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions was explored, demonstrating the potential for efficient and environmentally friendly synthesis methods (Quiroga et al., 2008). Additionally, research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, a class of compounds with a structure similar to the compound , showed anti-inflammatory properties without ulcerogenic activity, indicating potential therapeutic applications (Auzzi et al., 1983).

Cytotoxic Activity

Studies on binuclear pyrazoles, which are structurally related to the compound , have shown that certain derivatives possess significant cytotoxic activity. For example, 1,1'-dibenzyl-3,3',5,5'-tetramethyl-4,4'-bispyrazole displayed powerful cytotoxic effects, suggesting potential applications in cancer treatment (Cuadro et al., 1985).

Application to Polyester Fibres

Research on pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines has shown their application to polyester fibers as disperse dyes, indicating the potential of similar compounds in textile industries (Rangnekar, 2007).

Phosphodiesterase Inhibitory Activity

6-Phenylpyrazolo[3,4-d]pyrimidones, which share a similar structure to the compound , have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with potential applications in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

特性

IUPAC Name |

3-(hydroxymethyl)-5-[(4-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-15-7-9-16(10-8-15)13-23-11-12-24-20(21(23)26)18(14-25)19(22-24)17-5-3-2-4-6-17/h2-12,25H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJRUYVMTOWJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

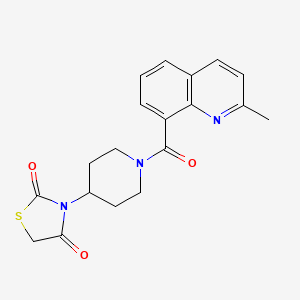

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

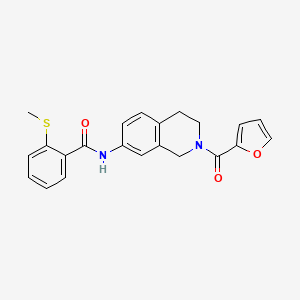

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)

![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

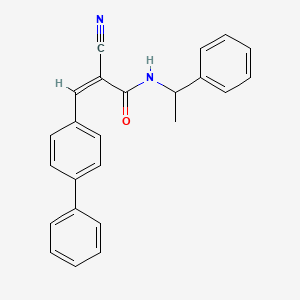

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)